molecular formula C18H22O4 B14194267 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- CAS No. 834867-17-3

2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)-

Katalognummer: B14194267
CAS-Nummer: 834867-17-3
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: QFHUXUFBEPQPDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring substituted with methoxy groups and a propenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of 2-naphthalenemethanol with appropriate reagents to introduce the trimethoxy and propenyl groups. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives .

Wirkmechanismus

The mechanism of action of 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- involves its interaction with molecular targets and pathways within biological systems. The trimethoxyphenyl group, in particular, is known to interact with various enzymes and receptors, leading to diverse biological effects. For instance, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)- apart is its specific combination of methoxy and propenyl groups, which confer unique chemical and biological properties.

Eigenschaften

CAS-Nummer

834867-17-3

Molekularformel

C18H22O4

Molekulargewicht

302.4 g/mol

IUPAC-Name

[4,5,8-trimethoxy-3-(2-methylprop-2-enyl)naphthalen-2-yl]methanol

InChI

InChI=1S/C18H22O4/c1-11(2)8-13-12(10-19)9-14-15(20-3)6-7-16(21-4)17(14)18(13)22-5/h6-7,9,19H,1,8,10H2,2-5H3

InChI-Schlüssel

QFHUXUFBEPQPDE-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CC1=C(C2=C(C=CC(=C2C=C1CO)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.